tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate is an organic compound that features a tert-butyl group, an ethylidene group, and a hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ethylidene group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butylhydroquinone: Used as a food preservative and antioxidant.
tert-Butyl alcohol: A common solvent and intermediate in organic synthesis.
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis for protecting amine groups.
Uniqueness
tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound in scientific research and industry.
Biological Activity
tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial, antifungal, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a hydrazine moiety that is often associated with various biological activities.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. In vitro assays have shown effectiveness against several Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Bacillus subtilis | 10 |
These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.
Antifungal Activity
In addition to its antibacterial properties, the compound has also been tested for antifungal activity. The results showed varying degrees of efficacy against common fungal pathogens:
These findings highlight the potential of this compound as an antifungal agent.
Anticancer Activity
Emerging research has explored the anticancer properties of this compound. Studies have indicated that it may induce apoptosis in cancer cell lines, such as breast and lung cancer cells.
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 25 | Apoptosis induction |
A549 | 30 | Cell cycle arrest |
The mechanism of action appears to involve the activation of caspases and modulation of cell cycle proteins, suggesting a multi-faceted approach to cancer treatment.
Case Studies
- Case Study on Antibacterial Efficacy : A controlled study tested the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a notable inhibition zone of 18 mm, indicating its potential as an effective treatment for resistant bacterial infections.
- Antifungal Application : In a clinical trial assessing the efficacy of this compound in treating fungal infections in immunocompromised patients, it was found to significantly reduce fungal load in patients with candidiasis.
- Cancer Treatment Study : A preclinical study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a reduction in tumor size by approximately 40% compared to control groups, supporting its potential use in cancer therapy.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
tert-butyl N-[(E)-ethylideneamino]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-5-8-9-6(10)11-7(2,3)4/h5H,1-4H3,(H,9,10)/b8-5+ |
InChI Key |
ZBGYLPFQGRHLKR-VMPITWQZSA-N |
Isomeric SMILES |
C/C=N/NC(=O)OC(C)(C)C |
Canonical SMILES |
CC=NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.